Product packaging for Boc-Biocytin(Cat. No.:CAS No. 62062-43-5)

Boc-Biocytin

Cat. No.: B558280
CAS No.: 62062-43-5
M. Wt: 472.6 g/mol
InChI Key: XTQNFOCBPUXJCS-JKQORVJESA-N
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Description

Significance of Biotinylation in Biomedical and Biochemical Sciences

Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule of interest, such as a protein, nucleic acid, or other macromolecule. labmanager.comwikipedia.org This technique is a cornerstone of modern molecular biology and biochemistry due to several key advantages. creative-diagnostics.com The small size of the biotin molecule (MW = 244.31 g/mol ) means it is unlikely to interfere with the natural function of the molecule it is labeling. labmanager.comwikipedia.org

The primary power of biotinylation lies in the extraordinarily high affinity between biotin and the proteins avidin (B1170675) and streptavidin. creative-diagnostics.comcreative-proteomics.com This bond is one of the strongest known non-covalent interactions in nature, making it rapid, specific, and resistant to extremes of heat, pH, and proteolysis. wikipedia.org This robust connection allows for the efficient detection, isolation, and analysis of biotinylated molecules. labmanager.com

The applications of this technology are vast and include:

Immunoassays: Techniques like Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting frequently use biotinylated antibodies for highly sensitive detection of target proteins. creative-diagnostics.comcreative-proteomics.com

Protein Purification: Biotinylated proteins can be easily isolated from complex mixtures using streptavidin-coated beads or columns, a method known as affinity chromatography.

Cellular Imaging: Attaching fluorescently labeled streptavidin to biotinylated molecules allows for precise visualization of their location within cells and tissues.

Protein Interaction Studies: Biotinylation is a widely used method to identify protein-protein interactions. wikipedia.org

Biotinylation can be achieved through two primary methods: chemical and enzymatic. Chemical biotinylation uses reagents that react with specific functional groups on a protein, such as primary amines, sulfhydryls, or carboxyls. wikipedia.orgcreative-diagnostics.com Enzymatic biotinylation offers higher specificity, using an enzyme like biotin ligase (BirA) to attach biotin to a specific lysine (B10760008) residue within a defined peptide sequence. wikipedia.org

The Role of Biocytin (B1667093) as a Foundational Biotin Derivative in Research

Biocytin is a conjugate formed by the covalent linkage of a biotin molecule to the ε-amino group of an L-lysine molecule. nih.govcaymanchem.com This simple yet effective modification provides a versatile tool that retains the high-affinity avidin/streptavidin binding of biotin while adding a lysine component with a free carboxylic acid and α-amino group, which can be used for further chemical modifications. caymanchem.com

Historically and currently, one of the most significant applications of biocytin is as a neuroanatomical tracer. medchemexpress.comselleckchem.com Its low molecular weight and high solubility in aqueous solutions allow it to be easily introduced into individual neurons through micropipettes during electrophysiological recordings. nih.govtocris.com Once inside, it diffuses throughout the neuron, filling the cell body, dendrites, and axon. oup.com The neuron can then be fixed, and the biocytin visualized using avidin or streptavidin conjugates linked to a reporter molecule (such as an enzyme or a fluorescent dye). medchemexpress.com This technique provides a vital link between functional and structural studies, allowing researchers to correlate a neuron's physiological activity with its detailed morphology. nih.govnih.gov The resulting biocytin signals are stable and suitable for high-quality imaging, enabling detailed three-dimensional reconstructions of neuronal architecture. nih.govresearchgate.net

Properties of Biocytin
PropertyValue
Synonymε-N-(d-Biotinyl)-L-lysine caymanchem.com
CAS Number576-19-2 biotium.com
Molecular FormulaC16H28N4O4S biotium.com
Molecular Weight372.48 g/mol biotium.com
SolubilitySoluble in water or DMSO biotium.com
Primary ApplicationNeuroanatomical tracer medchemexpress.comselleckchem.com

Nα-Boc-Nε-Biocytin: A Protected Biotinylated Lysine Derivative for Advanced Research Applications

Nα-Boc-Nε-Biocytin, also known as Boc-Biocytin, is a chemically modified version of biocytin that plays a crucial role in advanced bioconjugation and peptide synthesis. chemicalbook.comchemimpex.com In this compound, the α-amino group of the lysine residue is protected by a tert-butoxycarbonyl (Boc) group. broadpharm.com This reversible protection is a key feature for controlled chemical synthesis.

The Boc group is stable under many reaction conditions but can be readily removed under moderately acidic conditions. broadpharm.comtargetmol.cn This characteristic makes this compound an excellent building block in solid-phase peptide synthesis (SPPS). chemicalbook.comsigmaaldrich.com Researchers can incorporate the biotinylated lysine into a growing peptide chain at a specific position. The Boc protecting group prevents the α-amino group from participating in unwanted side reactions during the synthesis. Once the peptide is fully assembled, the Boc group can be cleaved to yield the final, functional biotinylated peptide.

This strategic protection allows for the precise placement of a biotin tag within a synthetic peptide, which is essential for studying peptide-protein interactions, developing targeted therapeutics, and creating sensitive diagnostic probes. chemimpex.com The compound contains a carboxylic acid group that can react with primary amines to form stable amide bonds, further expanding its utility as a linker molecule. broadpharm.comtargetmol.cn

Properties of Nα-Boc-Nε-Biocytin
PropertyValue
SynonymsNα-Boc-Nε-biotinyl-L-lysine, Boc-Lys(biotinyl)-OH bachem.comsigmaaldrich.com
CAS Number62062-43-5 broadpharm.comsigmaaldrich.com
Molecular FormulaC21H36N4O6S broadpharm.comsigmaaldrich.com
Molecular Weight472.60 g/mol sigmaaldrich.comsigmaaldrich.com
AppearanceWhite Solid chemicalbook.com
Primary ApplicationIntermediate in the synthesis of biocytin-containing peptides chemicalbook.com
Key FeatureAcid-labile Boc protecting group on the α-amino group broadpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H36N4O6S B558280 Boc-Biocytin CAS No. 62062-43-5

Properties

IUPAC Name

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N4O6S/c1-21(2,3)31-20(30)24-13(18(27)28)8-6-7-11-22-16(26)10-5-4-9-15-17-14(12-32-15)23-19(29)25-17/h13-15,17H,4-12H2,1-3H3,(H,22,26)(H,24,30)(H,27,28)(H2,23,25,29)/t13-,14-,15-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQNFOCBPUXJCS-JKQORVJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583398
Record name N~2~-(tert-Butoxycarbonyl)-N~6~-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62062-43-5
Record name N~2~-(tert-Butoxycarbonyl)-N~6~-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of Boc Biocytin for Research

Chemical Synthesis Approaches for Boc-Biocytin and its Analogues

The synthesis of this compound and its analogues involves strategic protection of the α-amino group of lysine (B10760008), followed by the biotinylation of the ε-amino group. This ensures regioselective modification and allows for the use of the α-amino group in subsequent reactions, such as peptide synthesis.

The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis due to its stability in various reaction conditions and its facile removal under mildly acidic conditions. total-synthesis.com The most common method for the Nα-Boc protection of lysine involves the use of di-tert-butyl dicarbonate (Boc anhydride). This reaction is typically carried out in a mixed aqueous-organic solvent system, with a base to facilitate the reaction. The amine nucleophile attacks the electrophilic carbonyl carbon of the Boc anhydride, leading to the formation of a carbamate. total-synthesis.com

The protection of the α-amino group of lysine is a crucial first step before biotinylation of the ε-amino group to ensure the specific formation of biocytin (B1667093). This strategy is foundational for creating this compound, which can then be used as a building block in more complex molecular structures. The orthogonality of the Boc group allows for its selective removal without affecting other protecting groups that might be present on a peptide chain, such as the Fmoc (9-fluorenylmethoxycarbonyl) group, which is base-labile. total-synthesis.com

Table 1: Comparison of Common Amine Protecting Groups in Peptide Synthesis

Protecting GroupChemical NameDeprotection ConditionOrthogonal to
Boc tert-butyloxycarbonylMild Acid (e.g., TFA)Fmoc, Cbz, Alloc
Fmoc 9-fluorenylmethoxycarbonylBase (e.g., Piperidine)Boc, Cbz, Alloc
Cbz (Z) BenzyloxycarbonylCatalytic HydrogenationBoc, Fmoc, Alloc
Alloc AllyloxycarbonylTransition Metal Catalysis (e.g., Pd)Boc, Fmoc, Cbz

This table illustrates the orthogonality of the Boc protecting group with other common protecting groups used in peptide synthesis, highlighting its versatility. total-synthesis.com

Once the α-amino group of lysine is protected, the ε-amino group is available for biotinylation. This is typically achieved by reacting Nα-Boc-L-lysine with an activated form of biotin (B1667282). gbiosciences.com Common activating agents for the carboxyl group of biotin include N-hydroxysuccinimide (NHS) to form Biotin-NHS ester, or p-nitrophenol to form Biotin-ONp. gbiosciences.com These activated esters readily react with the primary ε-amine of Nα-Boc-L-lysine to form a stable amide bond, yielding this compound. gbiosciences.com

The choice of coupling agent and reaction conditions can influence the efficiency of the biotinylation reaction. For instance, Biotin-ONp is reported to have greater solubility in common organic solvents like DMF or NMP compared to Biotin-OSu, leading to faster coupling times on solid-phase. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), can also be used to mediate the coupling of biotin to the ε-amino group of lysine. gbiosciences.com

Table 2: Common Coupling Reagents for Epsilon-Amine Biotinylation

ReagentDescriptionKey Features
Biotin-NHS N-hydroxysuccinimide ester of biotinHighly reactive towards primary amines, forming stable amide bonds. gbiosciences.com
Biotin-ONp p-nitrophenyl ester of biotinGood solubility in organic solvents, leading to faster reaction times in solid-phase synthesis.
EDC Water-soluble carbodiimideMediates the formation of an amide bond between biotin's carboxyl group and the amine. gbiosciences.com

This table summarizes common reagents used for the biotinylation of the epsilon-amine of lysine, a key step in the synthesis of this compound.

Solid-Phase Synthesis of Biocytin-Containing Peptides and Resins

Solid-phase peptide synthesis (SPPS) provides an efficient method for the synthesis of peptides by assembling amino acids on a solid support. bachem.combeilstein-journals.org this compound can be incorporated into peptides during SPPS to introduce a biotin moiety at a specific site.

For peptides that require biotinylation at the C-terminus, a common strategy is to use a pre-biotinylated solid support. This is achieved by coupling this compound to a resin, such as p-methylbenzhydrylamine (MBHA) resin. nih.gov The synthesis of such a resin involves coupling Nα-Boc-Nε-Fmoc-L-lysine to the resin, followed by the removal of the Fmoc group and subsequent reaction with an activated biotin derivative. nih.gov This creates a resin with this compound attached, ready for peptide chain elongation from the free α-amino group. nih.gov

This methodology is particularly valuable for preparing biotinylated peptides where a free N-terminus is required for subsequent modifications or for biological activity. nih.gov The resulting C-terminally biotinylated peptide can be cleaved from the resin using strong acids like hydrogen fluoride (HF), which also removes the Boc and other acid-labile side-chain protecting groups. nih.gov

This compound can be integrated into standard Boc-based SPPS protocols as a building block. nih.gov In this approach, this compound is treated as a modified amino acid. It is coupled to the growing peptide chain on the solid support using standard coupling reagents like HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). nih.gov

Alternatively, a lysine residue with an orthogonal protecting group on its ε-amino group, such as Fmoc, can be incorporated into the peptide chain. nih.gov After the completion of the peptide synthesis, the Fmoc group can be selectively removed, and the exposed ε-amino group can be biotinylated on the solid support. nih.gov This approach allows for the site-specific incorporation of biotin at any position within the peptide sequence.

Table 3: Strategies for Incorporating Biocytin in SPPS

StrategyDescriptionStage of BiotinylationKey Reagents
Pre-biotinylated Resin Peptide synthesis starts from a resin pre-loaded with this compound.Before peptide elongationNα-Boc-biocytin-resin nih.gov
This compound as a Building Block This compound is coupled as a single unit during peptide synthesis.During peptide elongationThis compound, HCTU nih.gov
On-resin Biotinylation A lysine with an orthogonal protecting group is incorporated, followed by biotinylation on the resin.After peptide elongationBoc-Lys(Fmoc)-OH, Piperidine, Biotin-NHS nih.gov

This table outlines different strategies for the integration of biocytin into peptides using solid-phase peptide synthesis.

Derivatization for Specialized Research Probes

This compound can be further derivatized to create specialized probes for various research applications. These modifications can enhance its utility in detection, imaging, and purification assays. The presence of the free carboxyl group on the lysine moiety of biocytin provides a handle for further chemical modifications. thermofisher.comcaymanchem.com

Derivatization often involves the introduction of spacer arms, such as 6-aminohexanoic acid (Ahx), between the biotin and the peptide. lifetein.com.cncreative-peptides.com These spacers can reduce steric hindrance and improve the accessibility of the biotin moiety for binding to avidin (B1170675) or streptavidin. lifetein.com.cn Furthermore, fluorescent dyes can be conjugated to biocytin to create probes for fluorescence microscopy and flow cytometry. For instance, a fluorescent group can be attached to the α-amino group of biocytin after the removal of the Boc protecting group.

Another area of derivatization involves creating cleavable biotinylation reagents. nih.gov These reagents contain a linker between the biotin and the target molecule that can be cleaved under specific conditions, such as by reduction of a disulfide bond or by exposure to a specific chemical agent. nih.govnih.gov This allows for the release of the biotinylated molecule after its capture by avidin or streptavidin, which is particularly useful in purification protocols. nih.govnih.gov

Table 4: Examples of this compound Derivatizations for Research Probes

DerivatizationPurposeExample MoietyApplication
Spacer Arm Addition Reduce steric hindrance and improve avidin/streptavidin binding.6-aminohexanoic acid (Ahx)Affinity chromatography, pull-down assays lifetein.com.cncreative-peptides.com
Fluorescent Labeling Enable detection and visualization.Fluorescein isothiocyanate (FITC)Fluorescence microscopy, flow cytometry
Cleavable Linker Allow for the release of the captured molecule.Disulfide bondReversible biotinylation, protein purification nih.gov

This table provides examples of how this compound can be derivatized to create specialized probes for various research applications.

Synthesis of Photoaffinity Probes and Fluorescent Conjugates

The versatility of this compound as a precursor is evident in its application for synthesizing photoaffinity probes and fluorescent conjugates. These molecular tools are indispensable for identifying and characterizing ligand-receptor interactions and for visualizing biological structures and processes.

Photoaffinity probes are designed with a photoreactive group that, upon activation by light, forms a covalent bond with interacting molecules in its immediate vicinity. This allows for the capture and subsequent identification of binding partners. Common photoreactive moieties include diazirines and benzophenones. The synthesis of such probes often involves the coupling of a photoreactive group-containing linker to the α-amino group of biocytin after the removal of the Boc protecting group. For instance, a trifunctional probe has been developed using a lysine scaffold, which incorporates a diazirine moiety for photo-crosslinking, a biotin group for affinity purification, and an N-hydroxysuccinimide (NHS) ester for ligand attachment. While this particular synthesis started from Fmoc-N-ε-Boc-lysine, the principle of utilizing a protected lysine derivative highlights a common strategy in probe development nih.gov.

Fluorescent conjugates of biocytin are synthesized by covalently attaching a fluorophore to the biocytin molecule. These probes are instrumental in fluorescence microscopy and other fluorescence-based detection methods. A notable example is the creation of a TMR-biocytin conjugate, where a rhodamine-based fluorophore is attached to biocytin. This fluorescent tracer has proven effective for neuronal labeling in living tissue nih.gov. The synthesis of such conjugates typically involves the reaction of an activated form of the fluorescent dye, such as an NHS ester or isothiocyanate, with the deprotected α-amino group of biocytin. Commercially available examples include Alexa Fluor™ 488 biocytin, which combines the bright and photostable Alexa Fluor™ 488 dye with biocytin and an aldehyde-fixable primary amine, rendering it a valuable polar tracer for cellular studies thermofisher.com.

The following table summarizes key characteristics of photoreactive groups commonly used in the synthesis of photoaffinity probes.

Photoreactive GroupActivation WavelengthReactive IntermediateKey Features
Aryl Azide (B81097) 254-400 nmNitreneHistorically used, can undergo rearrangements.
Benzophenone 350-360 nmTriplet KetoneStable, reacts with C-H bonds.
Diazirine ~350 nmCarbeneSmall, highly reactive, short-lived intermediate.

Creation of Biotinylated Dextran-Derived Probes for Molecular Imaging Research

Biotinylated dextran amines (BDAs) are widely utilized as neuroanatomical tracers for mapping neuronal connections wikipedia.orgnih.govnih.gov. The conjugation of biocytin to dextran polymers of varying molecular weights allows for the creation of probes with different transport properties within the nervous system. High molecular weight BDAs (e.g., 10 kDa) are particularly effective for detailed anterograde labeling of axons and terminals, while lower molecular weight versions (e.g., 3 kDa) are suitable for retrograde labeling of neuronal cell bodies wikipedia.orgnih.gov.

The synthesis of these probes involves the chemical linkage of a biotin derivative to a dextran amine. While specific protocols may vary, a general strategy involves the activation of the carboxylic acid of a protected biocytin derivative, such as this compound, and its subsequent reaction with the amine groups present on the dextran polymer. The Boc protecting group is then removed to yield the final biotinylated dextran.

In the context of multimodal molecular imaging, more complex probes have been synthesized. For example, a gadolinium-containing biotinylated dextran-derived probe has been developed for magnetic resonance imaging (MRI). The synthesis of this probe is a multi-step process that begins with a Boc-protected lysine derivative. This precursor is then elaborated to incorporate a biotin moiety, a Gd³⁺ chelating agent (like DOTA), and a reactive group for conjugation to dextran amine. This sophisticated design allows for both MRI-based visualization and subsequent histological detection via the biotin tag.

The choice of dextran molecular weight is a critical parameter in the design of these probes, as it influences their diffusion and transport characteristics within neuronal tissues.

Dextran Molecular WeightPrimary ApplicationKey Research Findings
3,000 Da (3 kDa) Retrograde tracingYields sensitive and detailed labeling of neuronal cell bodies.
10,000 Da (10 kDa) Anterograde tracingProvides sensitive and exquisitely detailed labeling of axons and terminals.
70,000 Da (70 kDa) Anterograde tracingUsed for long-distance pathway tracing.

The derivatization of this compound to create these advanced molecular imaging tools underscores its importance as a versatile building block in chemical biology and neuroscience research. The ability to precisely engineer probes with specific functionalities enables researchers to investigate the intricate workings of biological systems with increasing detail and accuracy.

Advanced Bioconjugation and Labeling Strategies Utilizing Boc Biocytin and Derivatives

Protein Labeling Techniques in Academic Research

C-Terminal Protein Labeling via Transpeptidation Approaches

A powerful enzymatic technique for site-specific protein modification, including C-terminal labeling, is sortase-mediated ligation. This method uses the transpeptidase enzyme Sortase A (SrtA), which identifies a particular sorting signal, such as LPXTG, at the C-terminus of a target protein. SrtA cuts the peptide bond between the threonine and glycine (B1666218) and then attaches a nucleophile, which is often a glycine-terminated probe.

Boc-biocytin can be integrated into a triglycine (B1329560) peptide (GGG-biocytin). After the Boc group is removed, this peptide can act as a nucleophile in sortase-mediated reactions. This process allows for the targeted attachment of biotin (B1667282) to the C-terminus of a protein, which can then be used for detection, purification, or immobilization.

Site-Specific Biotinylation through Engineered Residues

Introducing unique, bioorthogonal reactive groups into proteins at specific locations enables precise labeling with corresponding probes. One such method is the enzymatic biotinylation of an AviTag, a 15-amino acid peptide sequence, by the E. coli biotin ligase (BirA). While this process uses biotin directly, similar approaches can utilize biocytin (B1667093) derivatives.

Another effective technique involves self-labeling protein tags like the SNAP-tag and CLIP-tag. These are engineered enzymes that specifically react with benzylguanine and benzylcytosine derivatives, respectively. By attaching a this compound derivative to the benzylguanine part, a SNAP-tag fusion protein can be specifically and covalently labeled with biotin. The Boc group ensures the biocytin's reactivity is masked until it is no longer needed.

Application of N-Hydroxysuccinimide (NHS) Esters for Amine-Reactive Biotinylation

N-Hydroxysuccinimide (NHS) esters are highly reactive and readily form stable amide bonds with primary amines, like those on the side chain of lysine (B10760008) residues and the N-terminus of proteins. This compound NHS ester is a frequently used reagent for this purpose. The Boc protecting group stops the NHS ester from reacting with the α-amino group of the biocytin itself, directing the reaction to the target amines on the protein.

This method is relatively simple but typically leads to non-specific labeling because most proteins have several lysine residues on their surface. However, by managing the reaction conditions, such as pH and reagent concentration, the degree of labeling can be adjusted. If the free amine is needed for other applications, the Boc group can be removed later under acidic conditions.

Maleimide-Based Biotinylation for Cysteine Residues

For more targeted labeling, maleimide-based reagents are often used to react with cysteine residues. Cysteine is a less common amino acid, and its side chain thiol group is very nucleophilic at neutral pH, which allows for a selective reaction with maleimides to create a stable thioether bond.

This compound maleimide (B117702) combines the cysteine-reactivity of the maleimide group with biotin labeling. The Boc group on the biocytin prevents any interference from its amino group. This approach is especially useful for proteins where a cysteine residue has been specifically engineered into a particular location for targeted modification.

ReagentTarget ResidueBond FormedKey Features
This compound NHS EsterLysine, N-terminusAmideAmine-reactive; Boc group prevents self-reaction.
This compound MaleimideCysteineThioetherCysteine-specific; stable bond formation.

Photoreactive Biotin Reagents for Spatiotemporal Labeling in Dynamic Biological Systems

Photoreactive biotin reagents facilitate the labeling of proteins in a manner that is specific to both time and location. These reagents include a photo-activatable group, like an aryl azide (B81097) or a diazirine. When exposed to UV light, this group becomes highly reactive and can insert into nearby C-H or N-H bonds.

A photoreactive biotin reagent can be created to include a Boc-protected biocytin component. This enables the light-induced, non-specific labeling of proteins that are close to the reagent at a specific time. This is very useful for studying protein-protein interactions in living cells, as the labeling can be triggered at a precise moment in a dynamic biological process.

Cellular Labeling and Capture Methods

This compound and its derivatives are also important for labeling and capturing proteins and other biomolecules within cells. These techniques offer insights into cellular functions and the makeup of particular cellular compartments.

One use is in metabolic labeling, where cells are given a modified precursor that gets incorporated into newly made biomolecules. For instance, an amino acid analogue containing this compound could be used to label newly synthesized proteins, which can then be found or purified using streptavidin.

Another effective method is the use of cell-impermeant biotinylation reagents to label proteins on the cell surface. A this compound derivative with a charge or a bulky group that keeps it from entering the cell can be used to specifically label proteins exposed on the outside. After labeling, the cells can be broken open, and the biotinylated proteins can be captured on streptavidin beads for identification by mass spectrometry. This technique is crucial in proteomics for identifying the proteins on the cell surface.

Selective Cell Surface Biotinylation of Extracellular Domains

Selective cell surface biotinylation is a powerful biochemical technique used to label and subsequently isolate or identify plasma membrane proteins. nih.govresearchgate.net The core principle of this method is the covalent attachment of a biotin molecule to the extracellular domains of membrane proteins on living cells. nih.gov To maintain cellular integrity and prevent the labeling of intracellular components, this strategy relies on the use of membrane-impermeable biotinylation reagents. researchgate.net A common approach involves targeting primary amines, such as the ε-amino group of lysine residues, which are abundantly available on the extracellular portions of many proteins. thermofisher.com

This compound (Boc-L-lys(biotin)-OH) serves as a key building block for creating amine-reactive biotinylation reagents. In its native form, this compound has a Boc-protected alpha-amine and a free carboxylic acid. To make it reactive towards the primary amines on cell surface proteins, the carboxylic acid group is typically activated, most commonly as an N-hydroxysuccinimide (NHS) ester. The resulting this compound NHS ester can then efficiently react with lysine residues to form stable, covalent amide bonds. The Boc (tert-Butyloxycarbonyl) protecting group can be utilized for specific chemical modifications before its removal under acidic conditions to yield a free amine for further conjugation steps if required.

The experimental procedure for selective cell surface labeling is critical to its success. Live cells are typically washed to remove amine-containing culture media and then incubated with the amine-reactive biotin reagent (e.g., a sulfo-NHS-biotin derivative for increased water solubility and membrane impermeability) at a low temperature, such as 4°C. researchgate.netyoutube.com This low-temperature incubation is crucial as it minimizes membrane trafficking and prevents the internalization of the labeling reagent, thus ensuring that only extracellularly accessible proteins are biotinylated. researchgate.netyoutube.com Following the labeling reaction, a quenching reagent like glycine is added to consume any excess, unreacted biotinylation agent. researchgate.net

Table 1: Comparison of Common Cell Surface Biotinylation Strategies
StrategyTarget Functional GroupCommon Reagent TypePrincipleSelectivity
Amine-Reactive LabelingPrimary amines (-NH₂)Sulfo-NHS-Ester of Biotin/BiocytinForms a stable amide bond with lysine residues and N-termini. Targets accessible proteins with primary amines. thermofisher.com
Carbohydrate-Reactive LabelingVicinal diols in sugars (e.g., sialic acid)Biocytin HydrazideRequires oxidation of sugars to aldehydes, followed by reaction with a hydrazide to form a hydrazone bond. nih.govinterchim.frSpecific to cell surface glycoproteins and glycolipids. nih.gov
Sulfhydryl-Reactive LabelingThiols/Sulfhydryls (-SH)Maleimide-BiotinReacts specifically with free cysteine residues to form a stable thioether bond. Targets accessible proteins with free cysteine residues.

Glycoconjugate Labeling with Biocytin Hydrazide for Sugar Analysis

Biocytin hydrazide is a specialized derivative used for the selective labeling and detection of glycoconjugates, such as glycoproteins and glycolipids. nih.govcreative-biolabs.com This technique offers a powerful tool for analyzing the carbohydrate components of biomolecules and is particularly useful for identifying cell surface glycoproteins. nih.govcephamls.com The labeling process is a two-step procedure that hinges on the specific reaction between a hydrazide and an aldehyde. interchim.fr

First, aldehyde groups are generated on the sugar moieties of the glycoconjugates. Since native carbohydrates typically lack free aldehyde groups, an oxidation step is required. interchim.frthermofisher.com This can be achieved through two primary methods:

Chemical Oxidation: Mild oxidation with sodium periodate (B1199274) (NaIO₄) cleaves the vicinal diols present in sugar rings, such as those in sialic acids, to create reactive aldehydes. nih.govthermofisher.com

Enzymatic Oxidation: The enzyme galactose oxidase can be used to specifically oxidize terminal galactose and N-acetylgalactosamine residues on glycoconjugates, generating aldehydes at these specific sites. nih.govthermofisher.com

In the second step, the newly formed aldehyde groups are covalently labeled with biocytin hydrazide (BCHZ). nih.gov The hydrazide moiety (-NH-NH₂) of BCHZ reacts with the aldehyde group (-CHO) under mild acidic conditions (pH 4-6) to form a stable hydrazone bond. interchim.frcephamls.com Because biocytin hydrazide is a small, charged molecule, it can be used to label glycoconjugates on intact cells and membrane preparations as well as on samples transferred to blots. nih.gov

Research has demonstrated the efficacy of this method in various applications. For instance, using galactose oxidase on human erythrocyte membranes, the procedure was sensitive enough to selectively label the Band 3 lactosaminoglycoprotein. nih.gov Studies comparing oxidation methods found that while both periodate and galactose oxidase gave similar labeling patterns on blots, periodate-induced labeling of intact cells or membranes prior to blotting resulted in an altered pattern, highlighting the importance of the chosen methodology. nih.gov

Table 2: Research Findings on Biocytin Hydrazide Labeling of Erythrocyte Glycoconjugates
Sample TypeOxidation MethodObserved Labeling Pattern/ResultReference
Glycoconjugates on BlotsPeriodate-inducedSimilar to enzymatic oxidation pattern. nih.gov
Glycoconjugates on BlotsGalactose oxidase-inducedSimilar to chemical oxidation pattern. nih.gov
Intact Erythrocytes or Membranes (labeled before blotting)Periodate-inducedAltered labeling pattern compared to direct blot staining. nih.gov
Intact Erythrocytes or Membranes (labeled before blotting)Galactose oxidase-inducedPattern similar to direct blot staining. Selective labeling of Band 3 lactosaminoglycoprotein achieved. nih.gov

Applications in Biochemical and Enzymatic Investigations

Analysis of Protein-Protein and Protein-DNA/RNA Interactions in Vitro

The precise characterization of molecular interactions is fundamental to understanding biological pathways and cellular functions. Boc-Biocytin, a derivative of lysine (B10760008) that is covalently linked to biotin (B1667282) (Nα-Boc-Nε-biotinyl-L-lysine), plays a crucial role in enabling such analyses in vitro by leveraging the exceptionally strong and specific non-covalent interaction between biotin and streptavidin or avidin (B1170675). This high-affinity biotin-streptavidin/avidin system serves as a powerful tool for the detection, isolation, and enrichment of interacting biomolecules. This compound is often employed as a building block in solid-phase peptide synthesis or in bioconjugation strategies to introduce a biotin tag onto peptides, proteins, or nucleic acids, thereby facilitating various biochemical assays.

Application in Protein-Protein Interactions (PPIs) in vitro

This compound is instrumental in establishing biotinylated probes for studying protein-protein interactions in vitro. By incorporating this compound into synthetic peptides, researchers can generate well-defined biotinylated bait molecules. These biotinylated peptides can then be used in affinity pull-down assays to capture specific protein partners (prey) from complex biological samples, such as cell lysates or tissue extracts. The process typically involves immobilizing the biotinylated bait onto a solid support, such as streptavidin-coated magnetic beads or microplate wells, capitalizing on the high affinity of the biotin-streptavidin interaction. Following incubation with the sample and washing steps to remove non-specific binders, the bound prey proteins are either eluted and analyzed (e.g., by SDS-PAGE and Western blotting) or detected directly on the solid support.

Advanced techniques, such as proximity-dependent biotinylation, also rely on the fundamental principles of biotinylation for detecting transient or weak protein-protein interactions. In these systems, enzymes like Escherichia coli biotin ligase (BirA) are used in conjunction with a biotin acceptor peptide (BAP). When two proteins of interest, fused to BirA and BAP respectively, interact, BirA catalyzes the site-specific biotinylation of the BAP. This biotinylation event, which is more efficient in close proximity, can then be detected using labeled streptavidin. While this compound itself is not the ligase or acceptor peptide in these specific proximity systems, it represents the core biotinylation moiety that enables the sensitive detection via streptavidin, underscoring the broader utility of biotinylated molecules in PPI studies. For instance, proximity biotinylation methods have demonstrated high sensitivity, achieving signal-to-noise ratios as high as 28 in certain applications researchgate.netnih.gov.

Table 1: Conceptual Workflow of a this compound Mediated Affinity Pull-Down Assay for Protein-Protein Interactions

StepDescriptionKey Reagents/Principles
1. BiotinylationThis compound is incorporated into a synthetic peptide or used to label a protein.This compound (as a building block), solid-phase peptide synthesis, or bioconjugation chemistry.
2. ImmobilizationThe biotinylated bait molecule is captured onto a solid support.Streptavidin-coated beads or microplate wells; exploitation of the high-affinity biotin-streptavidin interaction.
3. IncubationA sample containing potential interacting proteins (prey) is added.Incubation of the bait-prey mixture under optimized assay conditions to allow binding.
4. WashingUnbound proteins are washed away to remove non-specific binders.Buffer washes to ensure specificity of the captured protein complex.
5. Elution/DetectionBound prey proteins are either eluted for further analysis or detected directly.Elution using specific buffers or direct detection with labeled streptavidin (e.g., conjugated to HRP or a fluorescent tag), followed by Western blotting or ELISA.

Application in Protein-DNA/RNA Interactions in vitro

This compound also facilitates the study of protein-nucleic acid interactions in vitro through biotinylation strategies. Nucleic acid probes, such as DNA fragments or RNA molecules, can be synthesized or modified to incorporate biotin. This is often achieved by using biotinylated nucleotides during PCR amplification or by directly labeling synthesized oligonucleotides. This compound can serve as a precursor or component in the synthesis of such labeled nucleic acid probes.

In RNA pull-down assays , biotinylated RNA probes are incubated with cellular extracts containing RNA-binding proteins (RBPs). The biotinylated RNA-protein complexes are then captured using streptavidin-coated beads. The proteins that specifically bind to the RNA probe are thus isolated and can be identified and quantified using techniques like Western blotting with antibodies specific to the RBPs. Similarly, DNA pull-down assays employ biotinylated DNA probes immobilized on streptavidin-coated surfaces to capture DNA-binding proteins from nuclear extracts. These methods are crucial for identifying novel protein-RNA or protein-DNA interactions and for characterizing the binding specificity of known factors.

Quantitative studies have demonstrated the power of biotinylation in interaction analysis. For example, in studies involving fluorescently labeled biocytin (B1667093) derivatives (e.g., TMR-biocytin), the binding to streptavidin has been shown to alter fluorescence properties, such as reducing fluorescence lifetime from 3.54 ns to 2.54 ns, providing a measurable signal indicative of interaction chemrxiv.org. Such quantitative readouts are vital for determining binding affinities and characterizing the dynamics of molecular interactions.

Table 2: Biotinylation-Based Techniques for Studying Protein-Nucleic Acid Interactions in vitro

TechniqueBiotinylated ComponentInteraction StudiedDetection MethodKey Principle
RNA Pull-down Assay RNA probeProtein-RNA interactionsWestern blot (for captured protein)Biotinylated RNA binds to streptavidin-coated beads; captured proteins are identified.
DNA Pull-down Assay DNA probeProtein-DNA interactionsWestern blot or EMSA (for captured protein)Biotinylated DNA binds to streptavidin-coated beads; captured proteins are identified.
Proximity Ligation Assay (PLA) DNA/RNA probes (often indirectly via antibodies)Protein-DNA/RNA interactionsAmplification and detection of ligated probesProximity of interacting partners leads to ligation and signal amplification. Biotinylation can be used for probe immobilization or detection steps.

Integration Within Proteomics and Interactomics Research

Affinity Purification and Isolation Techniques

The remarkable affinity between biotin (B1667282) and the proteins avidin (B1170675) and streptavidin is a cornerstone of many biotechnological applications. Boc-biocytin plays a crucial role in preparing biomolecules for these powerful affinity-based purification and isolation methods.

The interaction between biotin and streptavidin or avidin is one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) in the femtomolar range. This near-irreversible binding forms the basis for highly specific and efficient capture of biotinylated molecules from complex biological mixtures. Biomolecules, such as peptides or proteins, that have been labeled with biotin, often through the use of reagents like this compound during synthesis, can be selectively isolated.

The process involves incubating the biotinylated sample with a solid support, such as agarose (B213101) or magnetic beads, that has been conjugated with streptavidin or avidin. The high affinity of the interaction ensures that only the biotinylated biomolecules bind to the support, while non-biotinylated components can be washed away under stringent conditions. This results in a highly enriched population of the target biomolecules, which can then be subjected to downstream analysis, such as mass spectrometry.

Affinity chromatography is a powerful technique for purifying a specific molecule or a group of molecules from a mixture. When coupled with the biotin-streptavidin system, it offers exceptional specificity. This compound is instrumental in the preparation of biotinylated ligands that are used to create affinity chromatography resins. For instance, a peptide synthesized to have a C-terminal biotin tag, a process facilitated by the use of this compound, can be immobilized on a streptavidin-conjugated column.

This customized affinity column can then be used to purify proteins that specifically interact with the immobilized peptide. A cell lysate or a mixture of proteins is passed through the column, and only the proteins that bind to the biotinylated peptide are retained. After washing away non-specific binders, the bound proteins can be eluted and identified, providing insights into protein-protein interactions.

Table 1: Comparison of Affinity Chromatography Matrices

FeatureStreptavidin-AgaroseAvidin-Agarose
Binding Specificity HighHigh
Non-specific Binding LowHigher (due to glycosylation)
Binding Capacity HighHigh
Elution Conditions Harsh (denaturing)Harsh (denaturing)

Quantitative Proteomics Approaches

Quantitative proteomics aims to determine the absolute or relative abundance of proteins in a sample. Biotinylation strategies, enabled by reagents like this compound, are integral to several quantitative proteomics workflows, particularly those focused on specific subcellular compartments like the cell surface.

The cell surface proteome, or "surfaceome," is a critical subproteome that mediates communication between the cell and its environment. Proteins on the cell surface are key players in signaling, adhesion, and transport, and are often targets for therapeutic drugs. Biotinylation is a widely used method to selectively label and enrich cell surface proteins.

In this approach, membrane-impermeable biotinylating reagents are used to label exposed proteins on intact cells. While this compound itself is not directly used on live cells due to its protecting group, it is used to synthesize specific probes, such as biotinylated antibodies or ligands, that can target and bind to specific cell surface proteins. Once labeled, the cells are lysed, and the biotinylated proteins are captured using streptavidin affinity purification. The enriched proteins are then identified and quantified by mass spectrometry, providing a snapshot of the cell surface proteome under specific conditions.

Axonal transport is a vital process for neuronal function and survival, responsible for moving proteins and other essential materials between the cell body and the axon terminals. Biocytin (B1667093) is a well-established anterograde and retrograde neuronal tracer. Its ability to be transported along axons and subsequently visualized has been invaluable in mapping neuronal circuits.

The use of this compound allows for the synthesis of modified biocytin derivatives that can be used as more specific probes to study the transport of particular proteins. For example, a peptide known to be transported in axons can be synthesized with a C-terminal biotin tag using this compound. This biotinylated peptide can then be introduced into neurons, and its movement along the axon can be tracked and quantified, providing detailed information about the dynamics of axonal transport for that specific cargo.

Table 2: Research Findings on Biotinylation in Axonal Transport Studies

Study FocusKey Finding
Anterograde transport of specific cargoBiotinylated peptides mimicking cargo proteins can be used to visualize and quantify transport rates.
Identification of transport motor proteinsAffinity purification of biotinylated cargo can co-precipitate associated motor proteins for identification.
Retrograde signaling pathwaysBiotinylated neurotrophic factors can be used to trace retrograde transport and identify signaling endosomes.

Protein Interaction Network Mapping

Understanding the complex web of protein-protein interactions (PPIs) is fundamental to deciphering cellular processes. Affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique for identifying protein interaction partners. In this approach, a protein of interest (the "bait") is tagged and used to "pull down" its interacting partners (the "prey") from a cell lysate.

This compound is instrumental in creating highly specific bait molecules for AP-MS studies. A protein or peptide can be engineered to contain a specific site for biotinylation, which can be achieved during solid-phase peptide synthesis using this compound to introduce a C-terminal biotin. This C-terminally biotinylated bait protein can then be immobilized on streptavidin beads and used to capture its interacting partners from a cell lysate. The entire complex is then eluted, and the proteins are identified by mass spectrometry, revealing the protein interaction network of the bait protein. This strategy offers high specificity and low background, as the biotin-streptavidin interaction is extremely robust.

Applications in Cellular and Neurobiological Systems

Cell-Based Studies

Investigating Cell-Cell Interactions and Membrane Dynamics

Biocytin (B1667093), a derivative of biotin (B1667282) and lysine (B10760008), acts as a polar tracer, enabling the investigation of cellular processes, including interactions at the cell membrane and dynamics within cellular systems. As a cell-impermeant marker, biocytin and its conjugated forms, such as CF® Dye biocytin and TMR biocytin, are utilized in studies examining cell-cell fusion, membrane permeability, and transport mechanisms across cellular junctions like gap junctions biotium.combiotium.com. Although specific research focusing on "Boc-Biocytin" in the context of membrane dynamics was not identified, the general application of biocytin as a tracer implies its interaction with cellular membranes. Its ability to be visualized after cellular uptake suggests that it can report on membrane integrity and cellular uptake pathways biotium.combiotium.com. Research into membrane dynamics itself often involves observing the behavior and composition of lipid bilayers and associated proteins, and tracers like biocytin can be employed to visualize cellular structures and monitor their interactions within these dynamic environments comeincell.orgrfi.ac.ukuio.no. For instance, cell surface biotinylation using biocytin hydrazide is a technique used to study cell surface proteins and their interactions biorxiv.orgmolbiolcell.org.

Studies on Cellular Uptake and Intracellular Trafficking

Biocytin is characterized as a cell-impermeant tracer that can be introduced into cells through methods such as microinjection or electroporation, facilitating its use in studying cellular uptake and intracellular trafficking biotium.combiotium.cominterchim.fr. Once inside the cell, biocytin is detected using avidin (B1170675) or streptavidin conjugates, which are often fluorescently labeled, allowing for detailed morphological reconstruction and identification of cellular structures nih.govnih.govmdpi.comnih.gov. While specific studies detailing the uptake and trafficking of "this compound" were not found, the general mechanisms of cellular entry and transport are well-documented for various molecules, and biocytin would likely follow similar pathways. Cellular uptake is a critical step for its visualization and application. Studies have demonstrated that the entry of various molecules into cells is often an energy-dependent process, susceptible to inhibition by specific agents targeting endocytic pathways biorxiv.orgbiorxiv.orgnih.gov.

Quantitative analysis of cellular uptake has revealed the involvement of multiple cellular mechanisms. For example, research on other cellular delivery agents has quantified the impact of various inhibitors on uptake efficiency, providing insights into the cellular machinery involved.

Table 1: Impact of Endocytosis Inhibitors on Cellular Uptake This table presents findings from studies investigating cellular uptake mechanisms, illustrating the sensitivity of uptake processes to various inhibitors, which is relevant for understanding how tracers like biocytin might enter cells.

Inhibitor/ConditionTarget Pathway/Mechanism% Reduction in Cellular Uptake
Low Temperature (4 °C)Energy-dependent process~97%
DynasoreDynamin-mediated endocytosis~38%
AmilorideMacropinocytosis / ENaC inhibition~45%
FucoidanScavenger Receptor A (SR-A) mediated endocytosis~47%
Filipin IIICaveolae-mediated endocytosis / Cholesterol disruption~13%
Methyl-β-cyclodextrin (m-β-CD)Caveolae-mediated endocytosis / Cholesterol disruption~19%
ChlorpromazineClathrin-mediated endocytosis~21%

Following cellular uptake, biocytin's primary application in neurobiology involves its post-hoc visualization after electrophysiological recordings. This allows for detailed morphological characterization of neurons, enabling researchers to correlate physiological properties with cellular structure nih.govnih.govmdpi.comnih.gov. Such analyses typically involve quantifying various structural parameters to understand neuronal morphology.

Table 2: Morphological Analysis Parameters in Biocytin-Labeled Neurons These parameters are commonly assessed to characterize the morphology of neurons labeled with biocytin, providing detailed structural information essential for neurobiological studies.

Morphological ParameterDescriptionTypical Analysis Tools
Dendritic LengthTotal length of all dendritic branches extending from the soma.ImageJ, Neurolucida
Dendrite Coverage AreaThe spatial extent covered by the dendritic arborization.ImageJ
Dendrite Intersections (Sholl)Number of times dendrites intersect concentric circles drawn at increasing distances from the soma.ImageJ (Sholl Analysis)
Dendritic Spine DensityThe number of dendritic spines per unit length of dendrite.ImageJ
Axonal ProjectionsTracing and characterizing the paths and terminal fields of neuronal axons.ImageJ, Neurolucida

The capacity of biocytin to reveal fine axonal details and dendritic arbors is fundamental for mapping neuronal circuits and understanding their function interchim.frnih.govnih.gov. The versatility of biocytin, particularly when combined with immunocytochemistry, has established it as a cornerstone technique in neuroscience for integrating electrophysiological data with precise anatomical reconstructions nih.govnih.govmdpi.comnih.govnih.gov.

Compound List:

this compound

Biocytin

Biotin

Lysine

CF® Dye biocytin

TMR biocytin

Streptavidin

Avidin

Advanced Methodological Considerations and Future Research Directions

Optimization of Labeling Efficiency and Specificity in Complex Biological Samples

Optimizing the efficiency and specificity of Boc-Biocytin labeling in complex biological matrices is paramount for obtaining reliable experimental outcomes. This compound's structure, featuring a biotin (B1667282) moiety and a Boc-protected amine, facilitates conjugation to primary amino groups through stable amide bonds chemicalbook.combroadpharm.com. The inherent high affinity of biotin for avidin (B1170675) and streptavidin is a cornerstone for its detection and purification in intricate biological samples chemimpex.com. Strategies for enhancing labeling efficiency often involve fine-tuning reaction conditions such as pH, buffer composition, and incubation times, as demonstrated in studies optimizing proximity labeling reactions ethz.ch. The Boc group's selective deprotection under acidic conditions allows for sequential conjugations, thereby improving specificity by controlling which functional groups are available for reaction at different stages chemicalbook.combroadpharm.com. Furthermore, the precise placement of this compound through methods like iontophoresis in neuroanatomical studies helps achieve discrete injections, ensuring that neurons are completely filled while fibers of passage remain unlabeled, thereby enhancing spatial specificity nih.gov. Visualization techniques employing highly sensitive streptavidin-fluorophore conjugates, such as Alexa Fluor 488–streptavidin, further improve the detection of fine neuronal structures like axons and varicosities, contributing to both efficiency and specificity in complex neural tissues researchgate.net.

Strategies for Enhancing Tracer Stability and Visualization in Biological Environments

A significant challenge with conventional biocytin (B1667093) is its susceptibility to degradation by endogenous biotinidase enzymes, which limits its utility in long-term studies nih.govnih.gov. To address this, researchers have developed novel biocytin-derived compounds, such as aminopropyl-biocytin (L1) and serine-biocytin (L2), which exhibit greatly improved stability in biological tissues while retaining their tracer capabilities nih.govnih.gov. These derivatives have demonstrated the ability to yield more detailed and complete information about neural networks over extended periods (24 and 96 hours post-injection) compared to conventional biocytin nih.govnih.gov.

For enhanced visualization, fluorescently labeled biocytin conjugates, such as Biocytin TMR (Tetramethylrhodamine), have emerged as valuable tools. Biocytin TMR is a water-soluble fluorescent probe that allows for rapid anterograde transport and visualization deep within nervous tissue. It is also fixable and stable during processing steps like methyl salicylate (B1505791) clearing . Moreover, Biocytin TMR enables long-range neuronal visualization and concurrent calcium imaging, offering a faster alternative to other fluorescence-based tracers . The choice of embedding media also plays a crucial role in visualization quality. Protocols utilizing Eukitt embedding have shown superior contrast and sharper delineation of neocortical lamination compared to Moviol embedding, preventing tissue distortion and the need for additional histochemical staining researchgate.net.

Table 1: Stability Comparison of Biocytin Derivatives

Tracer DerivativeStability Against BiotinidaseVisualization Quality (Post-injection)Notes
Conventional BiocytinLowModerate (short-term)Prone to degradation, limiting long-term experiments.
Aminopropyl-biocytin (L1)HighHighImproved stability, yields more detailed information at 24-96h.
Serine-biocytin (L2)HighHighImproved stability, yields more detailed information at 24-96h.

Integration with Multi-Omics and Systems Biology Approaches

While direct integration of this compound with broad multi-omics platforms is not extensively documented in the provided search results, its inherent properties lend themselves to such applications. This compound's role in protein purification via affinity chromatography, leveraging its strong biotin-streptavidin interaction, is a fundamental technique in proteomics chemimpex.com. Furthermore, its use in chemoproteomic approaches, such as light-controlled proximity labeling employing biocytin-hydrazide, allows for the mapping of molecular interactions on cell surfaces ethz.ch. These methods are foundational for generating "surfaceome proximity maps" and elucidating functional molecular signaling relationships, which are key components of systems biology research. As these advanced omics techniques evolve, this compound and its derivatives are poised to play a more integrated role in understanding complex biological networks.

Emerging Applications in Novel Research Platforms, such as Brain-on-Chip Technologies

The development of sophisticated "brain-on-chip" (BoC) platforms represents a significant advancement in neuroscience research, aiming to replicate the structural and functional aspects of brain tissue in vitro tue.nlregmednet.com. These microfluidic devices are utilized to study neurological pathologies, assess therapeutic agents, and investigate complex neural phenomena tue.nlregmednet.com. While direct applications of this compound within these specific BoC platforms are not explicitly detailed in the provided results, its established utility in neuroanatomical tracing and cellular labeling is highly relevant. For instance, patch-clamp recordings from brain slices, a technique that can incorporate biocytin for post-hoc morphological analysis, are employed in studies investigating brain stimulation mechanisms nih.gov. The ability to precisely label and visualize individual neurons and their connections is critical for understanding the intricate circuitry that BoC models aim to recapitulate. Future research may explore the integration of this compound-based labeling strategies within these advanced microfluidic systems to provide detailed cellular resolution of complex neural network activities.

Development of Novel Research Tools and Probes Based on this compound

The development of novel research tools and probes built upon the this compound scaffold is an active area of innovation. Researchers have synthesized modified biocytin derivatives, such as aminopropyl-biocytin (L1) and serine-biocytin (L2), specifically designed to enhance tracer stability and improve long-term neuronal tracing capabilities nih.govnih.gov. Biocytin TMR represents another advancement, serving as a fluorescent probe that facilitates rapid and clear visualization of neuronal pathways, offering advantages in speed and compatibility with other imaging techniques . Furthermore, this compound serves as a versatile linker in the development of targeted drug delivery systems and affinity probes for studying protein interactions chemimpex.com. Innovations in chemoproteomics have also leveraged biocytin derivatives, like biocytin-hydrazide, in conjunction with light-activated chemistries to create tools for mapping cell surface interactions with high spatiotemporal resolution ethz.ch. These developments underscore this compound's utility as a foundational component for creating next-generation research reagents.

Challenges and Innovations in this compound Research Methodologies

Challenges: Despite its utility, several challenges persist in this compound research methodologies. The inherent instability of conventional biocytin due to biotinidase activity remains a significant limitation for long-term tracing studies nih.govnih.gov. In histochemical processing of brain slices, the thickness required for physiological recordings (often >300 µm) can impede antibody penetration, necessitating re-sectioning and potentially leading to loss of cellular morphology jove.com. Tissue embedding processes can also introduce distortions, complicating accurate three-dimensional reconstruction of neuronal morphology researchgate.net. In bio-assay development, non-specific binding of proteins to streptavidin-coated surfaces, such as those used in biosensor platforms, can lead to inaccurate results and requires careful optimization sartorius.comresearchgate.net.

Innovations: Innovations are actively addressing these challenges. The development of more stable biocytin derivatives (e.g., L1, L2) significantly extends the utility of biocytin-based tracers for long-term studies nih.govnih.gov. The creation of fluorescently conjugated biocytins, such as Biocytin TMR, enhances visualization capabilities, offering improved speed and clarity . Methodological advancements in tissue processing, including optimized embedding media like Eukitt and serial immunostaining protocols, improve the recovery and detailed characterization of labeled neurons researchgate.netjove.com. Furthermore, strategies for mitigating non-specific binding in bio-assays, such as optimizing buffer conditions and employing blocking agents like biocytin and BSA, are crucial for enhancing assay reliability sartorius.comresearchgate.net. The integration of light-controlled chemoproteomic technologies with biocytin derivatives represents a novel approach for high-resolution molecular mapping ethz.ch.

Table 2: Key Methodological Challenges and Innovations for Biocytin Tracing

ChallengeInnovationReference(s)
Biotinidase-mediated degradation of biocytinDevelopment of stable biocytin derivatives (L1, L2) nih.govnih.gov
Antibody penetration in thick brain slicesSerial immunostaining protocols; optimized fixation and permeabilization. jove.com
Tissue distortion during embeddingUse of improved embedding media (e.g., Eukitt) researchgate.net
Non-specific binding in bio-assaysBuffer optimization, blocking agents (biocytin, BSA), reference biosensors. sartorius.comresearchgate.net
Limited visualization clarity/speedFluorescently labeled biocytin conjugates (e.g., Biocytin TMR)
Spatiotemporal mapping of molecular interactionsLight-controlled chemoproteomic technologies with biocytin derivatives ethz.ch

Compound List

this compound (N-Boc-Biocytin, Nα-Boc-Nε-biotinyl-L-lysine)

Biocytin (ε-Biotinoyl-L-lysine)

Aminopropyl-biocytin (L1)

Serine-biocytin (L2)

Biocytin TMR (Tetramethylrhodamine Biocytin)

Streptavidin

Avidin

Alexa Fluor 488–streptavidin

Alexa Fluor 405–Alexa Fluor 647

Rituximab-like anti-CD20 antibodies

Thiorhodamine

Biocytin-hydrazide

Q & A

Q. What protocols mitigate reproducibility challenges in this compound-based affinity chromatography?

  • Methodological Answer : Standardize resin activation (e.g., NHS-ester coupling efficiency), buffer composition (e.g., ionic strength), and elution gradients. Publish detailed SOPs with failure modes (e.g., ligand leaching thresholds) . Share datasets in repositories like Zenodo with DOI links .

Ethical & Reporting Standards

Q. How should researchers document this compound’s safety profile in compliance with ethical guidelines?

  • Methodological Answer : Follow GHS protocols for SDS preparation, including acute toxicity (LD50_{50}), ecotoxicity, and disposal recommendations. Disclose conflicts of interest (e.g., vendor partnerships) and obtain institutional approval for in vivo use .

Q. What metadata is essential for sharing this compound-related datasets in public repositories?

  • Methodological Answer : Include synthesis batch IDs, instrument calibration logs, raw spectra/chromatograms, and analysis scripts (e.g., Python/R code). Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) and use ontologies (e.g., ChEBI for chemical terms) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.